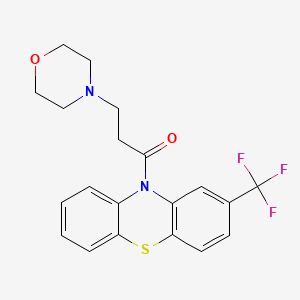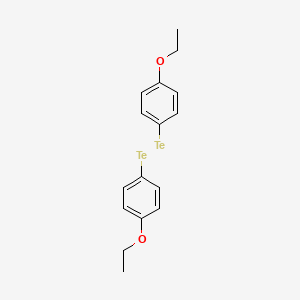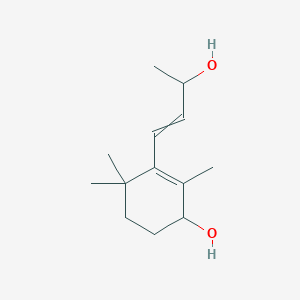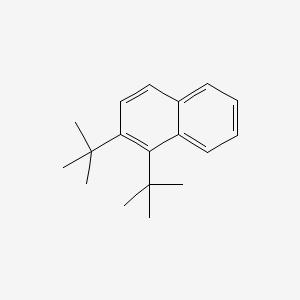
1,2-Di-tert-butylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butylnaphthalene is an organic compound with the molecular formula C16H22. It is a derivative of naphthalene, where two tert-butyl groups are attached to the 1 and 2 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and selectivity. The use of zeolite catalysts, such as H-Mordenite, has been reported to improve the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Di-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Di-tert-butylnaphthalene involves its interaction with various molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylnaphthalene: Another derivative of naphthalene with tert-butyl groups at the 2 and 6 positions.
2,7-Di-tert-butylnaphthalene: Similar structure but with tert-butyl groups at the 2 and 7 positions.
Uniqueness
1,2-Di-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which affects its chemical properties and reactivity. This positioning can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications and reactions .
Propriétés
Numéro CAS |
25637-80-3 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1,2-ditert-butylnaphthalene |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-12-11-13-9-7-8-10-14(13)16(15)18(4,5)6/h7-12H,1-6H3 |
Clé InChI |
GOQBFDVVKDFHPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



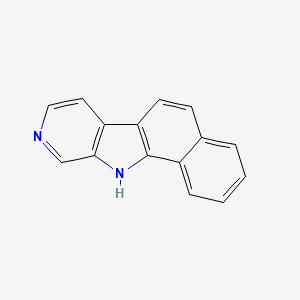
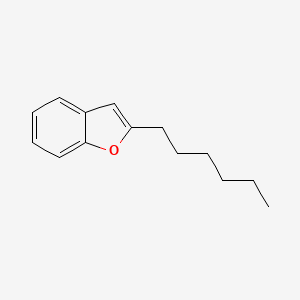
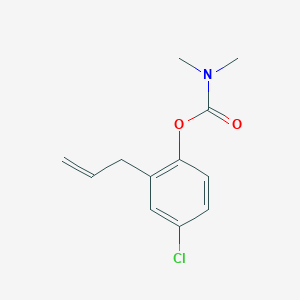
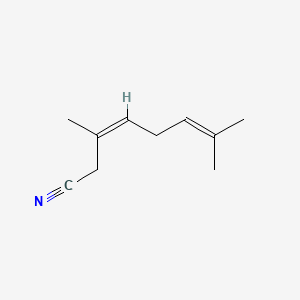


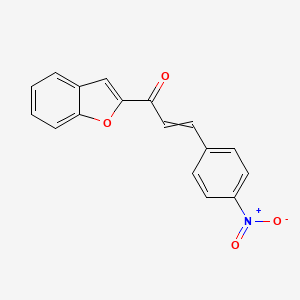
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
